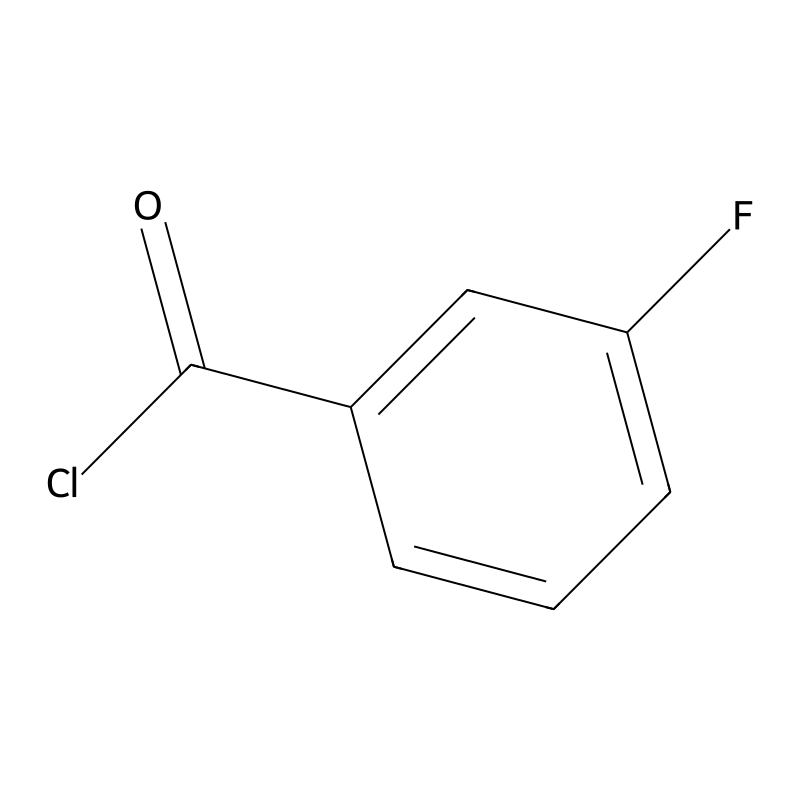

3-Fluorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis: A Versatile Building Block

3-Fluorobenzoyl chloride serves as a crucial building block for the synthesis of diverse organic molecules. Its reactive acyl chloride group (C-Cl) readily undergoes nucleophilic substitution reactions, allowing the introduction of a 3-fluorobenzoyl moiety into various target molecules. This functionality can influence the physical and chemical properties of the final product [].

For instance, 3-fluorobenzoyl chloride can be used to synthesize:

- Pharmaceutically active compounds: The 3-fluorine group can enhance the drug-like properties of a molecule by improving its bioavailability and metabolic stability.

- Functional materials: Fluorinated organic molecules often exhibit unique properties, making them desirable for applications in areas like optoelectronics and liquid crystals.

Proteomics Research: Protein Modification Tool

3-Fluorobenzoyl chloride finds application in proteomics research, the study of proteins. It can be used for protein modification, particularly in the process of protein enrichment. By selectively modifying specific amino acid residues within a protein with the 3-fluorobenzoyl group, researchers can enrich for these modified proteins and analyze them using techniques like mass spectrometry []. This approach helps scientists understand protein function and identify potential drug targets.

3-Fluorobenzoyl chloride is an aromatic compound characterized by the presence of a fluorine atom at the meta position relative to the carbonyl group in the benzoyl chloride structure. Its chemical formula is and it has a molecular weight of approximately 158.557 g/mol. This compound is known for its light yellow liquid appearance and has several synonyms, including meta-fluorobenzoyl chloride and benzoyl chloride, 3-fluoro- .

3-Fluorobenzoyl chloride is a corrosive and reactive compound. Here are some key safety concerns:

- Skin and eye irritant: Contact with the skin or eyes can cause severe burns and damage [].

- Toxic by inhalation: Inhalation can irritate the respiratory tract and may cause coughing, shortness of breath, and lung damage [].

- Flammable: The compound is flammable and can release toxic fumes upon combustion [].

3-Fluorobenzoyl chloride is an acid chloride, making it highly reactive, particularly with nucleophiles. Common reactions include:

- Formation of Amides: It reacts with amines to form amides. For example, when treated with aniline in the presence of triethylamine, it yields 3-fluoro-N-phenylbenzamide .

- Hydrolysis: In the presence of water, 3-fluorobenzoyl chloride hydrolyzes to form 3-fluorobenzoic acid.

- Reactions with Alcohols: It can react with alcohols to form esters.

The general reaction with amines can be represented as:

While specific biological activities of 3-fluorobenzoyl chloride are not extensively documented, compounds derived from it, such as 3-fluoro-N-phenylbenzamide, have shown various biological properties. The introduction of the fluorine atom can enhance lipophilicity and potentially influence the pharmacokinetics of derivatives in medicinal chemistry.

The synthesis of 3-fluorobenzoyl chloride typically involves converting 3-fluorobenzoic acid into the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. Common methods include:

- Using Thionyl Chloride:

- Using Oxalyl Chloride:

3-Fluorobenzoyl chloride finds applications primarily in organic synthesis:

- Intermediate in Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceuticals and agrochemicals.

- Synthesis of Fluorinated Compounds: The fluorine atom can impart unique properties to synthesized compounds, making them valuable in drug design.

Several compounds are structurally similar to 3-fluorobenzoyl chloride, including:

- Benzoyl Chloride: Lacks the fluorine atom; thus, it may have different reactivity and biological properties.

- 2-Fluorobenzoyl Chloride: Similar structure but with the fluorine atom at the ortho position; this positional difference can affect sterics and reactivity.

- 4-Fluorobenzoyl Chloride: Contains fluorine at the para position; it may exhibit distinct chemical behaviors compared to its meta counterpart.

Comparison TableCompound Structure Unique Features 3-Fluorobenzoyl Chloride Meta position fluorine Enhanced reactivity due to meta substitution Benzoyl Chloride No fluorine More reactive towards nucleophiles 2-Fluorobenzoyl Chloride Ortho position fluorine Increased steric hindrance 4-Fluorobenzoyl Chloride Para position fluorine Different electronic effects

| Compound | Structure | Unique Features |

|---|---|---|

| 3-Fluorobenzoyl Chloride | Meta position fluorine | Enhanced reactivity due to meta substitution |

| Benzoyl Chloride | No fluorine | More reactive towards nucleophiles |

| 2-Fluorobenzoyl Chloride | Ortho position fluorine | Increased steric hindrance |

| 4-Fluorobenzoyl Chloride | Para position fluorine | Different electronic effects |

The uniqueness of 3-fluorobenzoyl chloride lies in its specific electronic properties imparted by the meta-positioned fluorine atom, which can influence both its chemical reactivity and potential biological activities compared to other halogenated benzoyl chlorides.

Chlorination of 3-Fluorotoluene Derivatives

Radical chlorination of 3-fluorotoluene under controlled conditions yields 3-fluorobenzoyl chloride. This two-step process involves:

- Side-chain chlorination: 3-Fluorotoluene undergoes radical chlorination to form 3-fluoro-benzotrichloride.

- Hydrolysis: Benzotrichloride is selectively hydrolyzed to the acid chloride.

Key parameters:

- Temperature: Initial chlorination at 20°C, followed by 80°C for complete conversion [3].

- Chlorine stoichiometry: 2 mol chlorine per mole of fluorotoluene [3].

- Catalysts: Iron(III) chloride with N-trifluoroacetylphenothiazine cocatalysts [3].

Direct Fluorination of Benzoyl Chloride Analogs

Direct fluorination of benzoyl chloride is less common due to competing side reactions. Meta-fluorination typically requires pre-functionalized substrates, as direct fluorination of benzoyl chloride exhibits low regioselectivity [6] [8].

Catalytic Systems in Industrial Synthesis

Iron-Zinc Composite Catalyst Optimization

Iron-based catalysts dominate industrial chlorination:

- Iron(II) chloride tetrahydrate facilitates radical chlorination in sealed reactors (180°C, 6 hours) [2].

- Zinc additives reduce polyhalogenation byproducts, though specific Zn-Fe composites for 3-fluorobenzoyl chloride require further optimization [2].

Solvent Effects in Radical Chlorination Processes

Solvent choice critically impacts yield and selectivity:

| Solvent | Role | Effect on Yield |

|---|---|---|

| Tetrachloromethane | Radical stabilizer | Increases to 35% [2] |

| Methanol | Hydrogen donor | Reduces over-chlorination [2] |

| Formamide | Polarity modulator | Enhances chemoselectivity [2] |

Reactions in tetrachloromethane/methanol mixtures (4:1 v/v) achieve optimal selectivity [2].

Purification and Isolation Techniques

Vacuum Distillation Parameters

Distillation under reduced pressure isolates high-purity product:

- Temperature: 100–105°C at reduced pressure [4].

- Pressure: ≤0.1 Torr [5].

- Apparatus: Insulated vacuum systems with cold traps to capture volatile byproducts [5].

Yield: 98% at 100–105°C fraction [4].

Crystallization Conditions for High-Purity Products

Crystallization is impractical due to the compound’s low melting point (−30°C) [6] [7]. Distillation remains the exclusive isolation method for achieving ≥98% purity [4] [7].

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Melting Point

Storage

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive